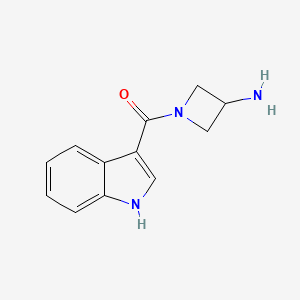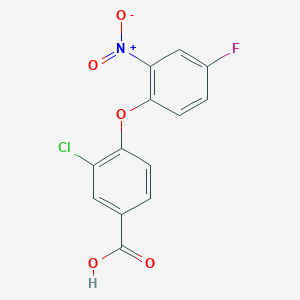![molecular formula C9H18OS B1466581 1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol CAS No. 1477748-67-6](/img/structure/B1466581.png)
1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol
Descripción general
Descripción
1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol is an organic compound characterized by a cyclohexanol ring with an ethylsulfanyl group attached to the first carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol can be synthesized through several methods, including:
Alkylation of Cyclohexanol: Cyclohexanol is reacted with ethyl mercaptan in the presence of a strong base, such as sodium hydride, to introduce the ethylsulfanyl group.
Reduction of Ketones: A cyclohexanone derivative can be reduced using ethyl mercaptan and a reducing agent like lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale alkylation reactions, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding cyclohexanol derivatives.
Substitution: The ethylsulfanyl group can be substituted with other functional groups, such as halides or nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions typically use halides like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Cyclohexanone and its derivatives.
Reduction: Cyclohexanol and its derivatives.
Substitution: Halogenated cyclohexanols and nitro derivatives.
Aplicaciones Científicas De Investigación
1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group plays a crucial role in its biological activity, influencing its binding affinity and reactivity with enzymes and receptors.
Comparación Con Compuestos Similares
1-[(Ethylsulfanyl)methyl]cyclohexan-1-ol is compared with other similar compounds, such as:
1-Methylcyclohexanol: Similar structure but lacks the ethylsulfanyl group.
4-(Aminomethyl)-4-[(ethylsulfanyl)methyl]cyclohexan-1-ol: Contains an additional amino group.
1-Ethynylcyclohexanol: Contains an ethynyl group instead of the ethylsulfanyl group.
Propiedades
IUPAC Name |
1-(ethylsulfanylmethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OS/c1-2-11-8-9(10)6-4-3-5-7-9/h10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPVRLGRHLTXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1(CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,4-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466500.png)
![1-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466502.png)
![1-[(1-Hydroxycyclopentyl)methyl]azetidin-3-ol](/img/structure/B1466503.png)
![1-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466504.png)
![1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466505.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466506.png)


![N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1466510.png)


![N-{4-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466514.png)
![3-[(4-Bromo-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1466515.png)

